molecular formula C3H8OS B027887 3-Mercapto-1-propanol CAS No. 19721-22-3

3-Mercapto-1-propanol

Cat. No.: B027887
CAS No.: 19721-22-3
M. Wt: 92.16 g/mol
InChI Key: SHLSSLVZXJBVHE-UHFFFAOYSA-N
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Description

3-Mercapto-1-propanol, also known as this compound, is a useful research compound. Its molecular formula is C3H8OS and its molecular weight is 92.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46437. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Propanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Safety and Hazards

3-Mercapto-1-propanol is classified as a combustible liquid and is toxic if swallowed or in contact with skin . It may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .

Mechanism of Action

Target of Action

3-Mercapto-1-propanol is a versatile compound used in various biochemical applications. It primarily targets the formation of self-assembled monolayers (SAMs) on surfaces . These SAMs are hydrophilic, meaning they have an affinity for water, which makes them useful in a variety of biochemical and industrial applications .

Mode of Action

The compound interacts with its targets through the formation of covalent bonds. The mercapto (-SH) group in this compound forms a bond with the surface of the target, resulting in the formation of a monolayer . This compound is also used as a traceless linker for the chemical and enzymatic synthesis of oligosaccharides .

Biochemical Pathways

It’s known that the compound plays a crucial role in the formation of hydrophilic sams, which can affect various biochemical pathways depending on the specific application .

Pharmacokinetics

Given its use in the formation of sams and as a linker in oligosaccharide synthesis, it’s likely that these properties would be influenced by the specific environment and application .

Result of Action

The primary result of this compound’s action is the formation of hydrophilic SAMs. These SAMs can be used to modify surfaces in a variety of ways, making them useful in a wide range of applications, from industrial processes to biochemical research . Additionally, when used as a linker in oligosaccharide synthesis, this compound allows for the creation of complex carbohydrate structures .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the formation of SAMs can be affected by factors such as temperature, pH, and the presence of other chemicals . Similarly, the compound’s use as a linker in oligosaccharide synthesis would be influenced by the specific conditions of the reaction, such as the presence of enzymes and other reactants .

Biochemical Analysis

Biochemical Properties

3-Mercapto-1-propanol plays a significant role in biochemical reactions due to its thiol group, which can form disulfide bonds with other thiol-containing molecules. This compound interacts with various enzymes and proteins, including those involved in redox reactions. For example, this compound can act as a reducing agent, breaking disulfide bonds in proteins and thereby altering their structure and function. It is also used in the synthesis of oligosaccharides, where it serves as a linker that can be removed without leaving any trace .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell signaling pathways by modulating the redox state of cells, which in turn affects gene expression and cellular metabolism. For instance, the reducing properties of this compound can lead to the activation or inhibition of redox-sensitive transcription factors, thereby altering gene expression patterns. Additionally, this compound can impact cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its thiol group, which can form covalent bonds with other thiol-containing molecules. This interaction can lead to the reduction of disulfide bonds in proteins, resulting in changes in protein structure and function. Furthermore, this compound can act as an inhibitor or activator of enzymes by binding to their active sites or altering their redox state. These molecular interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under normal laboratory conditions but can degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. Studies have shown that the stability of this compound can be maintained by storing it in a cool, dry place and protecting it from light .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can act as a reducing agent and modulate cellular redox state without causing significant toxicity. At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as thioredoxin and glutathione reductase, which are involved in maintaining cellular redox balance. By modulating the activity of these enzymes, this compound can influence metabolic flux and the levels of metabolites within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and can bind to proteins that facilitate its distribution within the cell. The localization and accumulation of this compound can affect its activity and function, influencing cellular processes such as signaling and metabolism .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the cytoplasm, where it interacts with cytoplasmic proteins and enzymes, or to the mitochondria, where it can influence mitochondrial function and redox balance .

Properties

IUPAC Name

3-sulfanylpropan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H8OS/c4-2-1-3-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLSSLVZXJBVHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8OS
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DSSTOX Substance ID

DTXSID3051836
Record name 3-Mercapto-1-propanol
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Molecular Weight

92.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Clear colorless viscous liquid; [Sigma-Aldrich MSDS]
Record name 3-Mercapto-1-propanol
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CAS No.

19721-22-3, 63947-56-8
Record name 3-Mercapto-1-propanol
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Record name Propanol, mercapto-
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Record name 1-Propanol, 3-mercapto-
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Record name 3-Mercapto-1-propanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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